The compound 2-[9-(3,5-DIMETHYLPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE is a complex organic molecule with significant potential in pharmaceutical applications. It is characterized by a unique molecular structure that includes a pyrimidine and purine core, which are essential components in many biological processes.
This compound can be found in various chemical databases and catalogs. Notably, it is cataloged under the identifier 8255-1197 and has a molecular weight of 383.41 g/mol with the molecular formula C19H21N5O4. The compound's structural details are represented by its SMILES notation: Cc1cc(C)cc(c1)N1CCCn2c3C(N(CC(O)=O)C(N(C)c3nc12)=O)=O .
This compound falls under the category of purine derivatives, which are known for their roles in nucleic acid metabolism and as pharmacological agents. Its classification is significant for understanding its potential biological activities and therapeutic uses.
The synthesis of 2-[9-(3,5-DIMETHYLPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE typically involves multi-step reactions that include the formation of the purine and pyrimidine rings followed by acetamide substitution. Specific methodologies may include:
Technical details regarding specific reagents and conditions are often proprietary or detailed in specialized literature.
The molecular structure of 2-[9-(3,5-DIMETHYLPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE is complex and features:
Key data points include:
The compound may participate in various chemical reactions typical for purine derivatives:
Technical details about these reactions would depend on specific experimental setups and conditions used in laboratory synthesis.
The mechanism of action for 2-[9-(3,5-DIMETHYLPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE likely involves interactions with biological macromolecules such as enzymes or receptors involved in nucleic acid metabolism or signaling pathways.
Data supporting this includes:
The physical properties of this compound include:
Chemical properties relevant to this compound include:
Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
The compound has potential applications in several scientific fields:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5